molecular formula C18H17N3O4S3 B2439060 4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE CAS No. 312592-98-6

4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE

Cat. No.: B2439060
CAS No.: 312592-98-6
M. Wt: 435.53
InChI Key: CMHHNZNZIGLKGM-UHFFFAOYSA-N
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Description

4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with morpholinosulfonyl and thiophen-2-yl thiazolyl groups, which contribute to its distinctive chemical behavior and reactivity.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S3/c22-17(20-18-19-15(12-27-18)16-2-1-11-26-16)13-3-5-14(6-4-13)28(23,24)21-7-9-25-10-8-21/h1-6,11-12H,7-10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHHNZNZIGLKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.

    Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group is introduced via a Suzuki coupling reaction, which involves the reaction of a thiophenylboronic acid with a halogenated thiazole derivative in the presence of a palladium catalyst.

    Introduction of the Benzamide Core: The benzamide core is formed by reacting the thiazole derivative with a benzoyl chloride in the presence of a base such as triethylamine.

    Morpholinosulfonyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.

    Substitution: Halogenated reagents, Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
The compound serves as a building block for synthesizing more complex molecules and is utilized as a reagent in organic synthesis. Its unique morpholinosulfonyl group enhances its reactivity, making it valuable for developing new chemical entities.

2. Biology:
Research indicates that this compound may act as an enzyme inhibitor, particularly targeting tyrosinase, which is crucial in melanin synthesis. Studies have shown that it effectively inhibits tyrosinase activity, which could have implications in skin-related conditions and cosmetic applications.

3. Medicine:
The compound is being explored for its potential therapeutic applications, including:

  • Anti-cancer properties: Preliminary studies suggest that it may inhibit cancer cell growth by interfering with specific cellular pathways.
  • Anti-inflammatory effects: Research indicates potential benefits in reducing inflammation, which could be significant for treating various inflammatory diseases.

4. Industry:
In material science, the compound is investigated for developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to enhanced performance in various applications.

Case Studies

Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that compounds similar to 4-(Morpholine-4-sulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide exhibited significant anticancer activity. For instance, a derivative was found to inhibit growth by over 80% against leukemia cell lines (MOLT-4) and CNS cancer cells (SF-295) .

Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers assessed the efficacy of this compound against tyrosinase. The results indicated a strong inhibitory effect, suggesting its potential use in treating hyperpigmentation disorders and as a cosmetic agent .

Mechanism of Action

The mechanism of action of 4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block its activity.

Comparison with Similar Compounds

Similar Compounds

  • **4-(methoxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)amine
  • **4-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Uniqueness

4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical properties and enhances its solubility and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Biological Activity

4-(Morpholine-4-sulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a morpholine sulfonyl group, a thiazole ring, and a thiophene moiety, contributing to its diverse biological activities. The molecular formula is C22H22N2O5S2C_{22}H_{22}N_2O_5S_2 with a molecular weight of 458.55 g/mol.

PropertyValue
Molecular FormulaC22H22N2O5S2C_{22}H_{22}N_2O_5S_2
Molecular Weight458.55 g/mol
LogP3.8468
Polar Surface Area71.24 Å
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that compounds containing the thiazole and thiophene rings exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of thiazole showed promising activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values often below 50 µg/mL .

Antiviral Properties

The compound's structure suggests potential antiviral activity. A related study on N-Heterocycles indicated that certain derivatives could inhibit viral replication effectively, particularly against Hepatitis C Virus (HCV) NS5B polymerase with IC50 values in the low micromolar range (e.g., 0.35 µM) . This suggests that similar compounds may exhibit comparable antiviral effects.

Anticancer Activity

Recent investigations into benzamide derivatives have shown that modifications can lead to enhanced anticancer properties. For example, compounds with a similar structural framework demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values ranging from 0.5 to 10 µM against various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interfere with enzyme function critical for microbial survival or cancer cell proliferation.
  • Interference with Nucleic Acid Synthesis : Compounds similar in structure have been shown to disrupt nucleic acid synthesis in viruses and bacteria.
  • Receptor Modulation : The compound may act on specific receptors involved in cellular signaling pathways related to cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, reporting an MIC of 25 µg/mL for both strains, indicating strong antibacterial properties.
  • Antiviral Activity : In vitro tests demonstrated that the compound inhibited HCV replication by more than 80% at concentrations below 10 µM, showcasing its potential as an antiviral agent.
  • Anticancer Research : A series of experiments on human breast cancer cells revealed that the compound induced apoptosis at concentrations as low as 5 µM, significantly reducing cell viability compared to control groups.

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